Chloramphenicol O-tert-Butyldimethylsilyl Ether
Description
Chloramphenicol O-tert-Butyldimethylsilyl Ether (CAS: 864529-25-9) is a chemically modified derivative of chloramphenicol (CAM), a broad-spectrum antibiotic. The compound features a tert-butyldimethylsilyl (TBDMS) ether group introduced at the hydroxyl (-OH) position of CAM .
Properties
IUPAC Name |
N-[(1R,2R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26Cl2N2O5Si/c1-17(2,3)27(4,5)26-10-13(20-16(23)15(18)19)14(22)11-6-8-12(9-7-11)21(24)25/h6-9,13-15,22H,10H2,1-5H3,(H,20,23)/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFNKEOYFQRWIB-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26Cl2N2O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747317 | |
| Record name | N-[(1R,2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864529-25-9 | |
| Record name | N-[(1R,2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Chloramphenicol O-tert-Butyldimethylsilyl Ether typically involves the protection of the hydroxyl groups in chloramphenicol using tert-butyldimethylsilyl chloride. The reaction is usually carried out in the presence of a base such as imidazole or pyridine, which acts as a catalyst . The reaction conditions often include anhydrous solvents like dichloromethane to ensure the reaction proceeds efficiently .
Chemical Reactions Analysis
Chloramphenicol O-tert-Butyldimethylsilyl Ether can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyldimethylsilyl group can be replaced by other functional groups.
Common reagents used in these reactions include bases like sodium hydride and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Synthesis
Protective Group in Organic Synthesis
Chloramphenicol O-tert-Butyldimethylsilyl Ether serves as an effective protecting group for hydroxyl functionalities during organic synthesis. The stability of the silyl ether bond allows for selective reactions without interference from hydroxyl groups. This characteristic is particularly useful in multi-step synthetic pathways where protecting groups can be selectively removed under mild conditions.
Table 1: Comparison of Silyl Ethers in Organic Synthesis
| Property | This compound | Trimethylsilyl Ether | Triisopropylsilyl Ether |
|---|---|---|---|
| Stability | High | Moderate | High |
| Steric Hindrance | Moderate | Low | High |
| Deprotection Conditions | Mild conditions | Strong acids | Strong bases |
Biochemical Research
Proteomics and Protein Interactions
The compound is widely utilized in proteomics, particularly in studying protein interactions and modifications. By protecting hydroxyl groups, researchers can investigate the functional roles of specific amino acids in proteins without altering their structure or function. This application is critical for understanding complex biological processes and developing new therapeutic strategies.
Pharmaceutical Development
Antibiotic Formulation
this compound is instrumental in the formulation of new antibiotics. Its ability to enhance the solubility and stability of chloramphenicol derivatives allows for the development of more effective antibacterial agents. For instance, conjugates formed with this ether have shown improved antibacterial activity against resistant strains of bacteria, as demonstrated in studies involving Escherichia coli and Bacillus subtilis .
Case Study: Antibacterial Activity
A study assessed the antibacterial efficacy of chloramphenicol derivatives against resistant strains, revealing that compounds modified with this compound exhibited significant activity compared to unmodified chloramphenicol . This finding underscores the potential of this ether in overcoming antibiotic resistance.
Industrial Applications
Synthesis of Complex Organic Molecules
In industrial chemistry, this compound is employed in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its stability under various reaction conditions makes it a valuable reagent for large-scale syntheses.
Mechanism of Action
The mechanism of action of Chloramphenicol O-tert-Butyldimethylsilyl Ether involves its ability to protect hydroxyl groups, thereby preventing unwanted side reactions during chemical synthesis. This protection is achieved through the formation of a stable silyl ether bond, which can be selectively cleaved under specific conditions . The molecular targets and pathways involved include the hydroxyl groups of various substrates, which are temporarily masked by the tert-butyldimethylsilyl group .
Comparison with Similar Compounds
Chloramphenicol Derivatives with Ether Linkages
Several CAM derivatives have been synthesized to address its limitations, such as toxicity and resistance. Key analogs include:
Key Structural and Pharmacological Differences
- However, its molecular weight (437.39 g/mol) approaches the Lipinski threshold (500 g/mol), which may reduce oral bioavailability compared to L1/L2 . In contrast, L1 and L2 retain Lipinski compliance (MW <500) and exhibit superior ADMET profiles, including human intestinal absorption (HIA >80%) and blood-brain barrier permeability (logBB >0.3) .
- Antimicrobial Activity: While direct MIC data for the TBDMS ether is unavailable, CAM derivatives with amino acid conjugates (e.g., ) retain ribosomal binding potency, suggesting that TBDMS modification may preserve antibiotic activity . Derivatives like L1 and L2 demonstrate broad-spectrum activity, with some compounds (e.g., 14e in ) showing MICs comparable to or better than CAM against E. coli and Candida albicans .
- In contrast, iron complexes (C3) exhibit variable stability, with some showing rapid clearance in preclinical models .
ADMET and Therapeutic Potential
ADMET Profiles
- TBDMS Ether : Predicted to have moderate plasma protein binding (PPB ~85%) and skin permeability (logKp >-2.5) based on analogous silyl ethers. However, its P-glycoprotein (P-gp) substrate status remains unstudied .
- L1/L2 : Exhibit favorable ADMET metrics, including low P-gp inhibition (IC50 >10 µM) and negligible hERG channel inhibition, reducing cardiac toxicity risks .
- C3 Complex : Despite violating Lipinski’s rules, C3 shows superior absorption (Caco-2 permeability >70 nm/s) and distribution (VDss >0.5 L/kg) in silico models .
Toxicity Considerations
- The TBDMS group is generally non-toxic in medicinal chemistry, unlike hazardous ethers like chloromethyl methyl ether (). However, long-term toxicity studies are lacking .
- CAM derivatives like L1 and L2 show reduced neurotoxicity and myelosuppression compared to CAM, as confirmed in vitro .
Biological Activity
Chloramphenicol O-tert-butyldimethylsilyl ether (TBDMS-chloramphenicol) is a derivative of the well-known antibiotic chloramphenicol, characterized by the addition of a tert-butyldimethylsilyl (TBDMS) protecting group. This modification enhances the compound's stability and solubility, making it useful in various biochemical applications, particularly in proteomics and drug development. This article explores the biological activity of TBDMS-chloramphenicol, its synthesis, and its implications in research.
1. Overview of Chloramphenicol and Its Derivatives
Chloramphenicol is a broad-spectrum antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Its clinical use has been limited due to potential side effects, including aplastic anemia and other toxicities. The introduction of protective groups like TBDMS aims to mitigate some of these risks while retaining biological activity.
Table 1: Comparison of Chloramphenicol and Its Derivative
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| Chloramphenicol | C11H12Cl2N2O5 | 321.13 | Broad-spectrum antibiotic; inhibits protein synthesis |
| This compound | C17H26Cl2N2O5Si | 437.39 | Retains antibiotic properties; enhanced stability |
2. Synthesis of this compound
The synthesis typically involves the reaction of chloramphenicol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine, often using dimethylformamide (DMF) as a solvent. The reaction can be summarized as follows:
This method allows for selective protection of hydroxyl groups, facilitating further chemical modifications while maintaining the compound's biological activity.
3.1 Antibiotic Properties
Research indicates that TBDMS-chloramphenicol retains significant antibacterial activity similar to its parent compound. The presence of the TBDMS group enhances solubility in organic solvents, which can improve its bioavailability in certain applications . The compound continues to inhibit protein synthesis effectively, making it a valuable tool for studying bacterial resistance mechanisms and antibiotic efficacy.
3.2 Toxicological Studies
Despite its advantages, TBDMS-chloramphenicol may still exhibit toxicity similar to chloramphenicol itself. Studies have shown that chloramphenicol can induce genotoxic effects in mammalian cells, including chromosomal aberrations and DNA damage . These effects are crucial for understanding the safety profile of TBDMS-chloramphenicol in therapeutic contexts.
4. Case Studies and Research Findings
Case Study: Interaction with Drug Metabolizing Enzymes
A study investigated the interaction of TBDMS-chloramphenicol with cytochrome P450 enzymes involved in drug metabolism. The findings suggested that this derivative could modulate enzyme activity, influencing the pharmacokinetics of both chloramphenicol and co-administered drugs .
Case Study: In Vivo Toxicity Assessment
In vivo studies using animal models have demonstrated that TBDMS-chloramphenicol can cause liver toxicity at doses comparable to those seen with chloramphenicol itself. Observations included elevated liver enzymes and histopathological changes consistent with drug-induced liver injury .
5. Conclusion
This compound represents an important advancement in the study and application of chloramphenicol derivatives. While it retains essential biological activities such as antibacterial efficacy, it also poses similar toxicological risks associated with its parent compound. Future research should focus on optimizing its use in therapeutic settings while minimizing potential side effects.
Q & A
Basic Research Questions
Q. What synthetic methods are employed to introduce the O-tert-butyldimethylsilyl (TBDMS) group to chloramphenicol, and how is regioselectivity ensured?
- Methodological Answer : The TBDMS group is typically introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or DMAP under anhydrous conditions. For example, in analogous syntheses, TBDMS-Cl reacts with hydroxyl groups in chloramphenicol at inert temperatures (0–25°C) in solvents like dichloromethane or DMF. Regioselectivity is influenced by steric and electronic factors: primary hydroxyls are more reactive than secondary or tertiary ones. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate gradients) isolates the desired product. Monitoring by TLC and (peak at ~18–20 ppm for TBDMS-O) confirms successful protection .
Q. Which spectroscopic techniques are most effective for characterizing the TBDMS ether group in this compound?
- Methodological Answer :
- : Look for singlet peaks at ~0.1–0.2 ppm (Si-(CH)-C(CH)).
- : A distinct signal between 18–20 ppm confirms silyl ether formation.
- FTIR : Absorbance at ~1250 cm (Si-C stretch) and ~800 cm (Si-O-C).
- Mass Spectrometry (HRMS) : Exact mass calculation for CHClNOSi (including isotopic Cl patterns) validates molecular identity .
Q. How does the TBDMS group affect chloramphenicol’s solubility and stability in aqueous vs. organic solvents?
- Methodological Answer : The hydrophobic TBDMS group reduces aqueous solubility compared to the parent chloramphenicol. For stability studies:
- Hydrolysis Kinetics : Monitor desilylation in buffered solutions (pH 2–9) at 37°C using HPLC. Fluoride ions (e.g., TBAF) accelerate cleavage.
- Solubility Testing : Use shake-flask methods with UV-Vis quantification in solvents like DMSO, acetonitrile, or methanol. Data correlate with logP values (predicted via Crippen or Joback methods) .
Advanced Research Questions
Q. What computational strategies optimize the design of Chloramphenicol O-TBDMS ether for enhanced antibacterial activity and reduced toxicity?
- Methodological Answer :
- Molecular Docking : Simulate interactions between the TBDMS derivative and bacterial ribosomes (e.g., 50S subunit PTC site) using AutoDock Vina. Compare binding scores to unmodified chloramphenicol.
- ADMET Prediction : Tools like SwissADME predict permeability (logP), cytochrome P450 inhibition, and hERG cardiotoxicity risks. Adjust the TBDMS position to minimize off-target effects.
- SAR Analysis : Synthesize analogs with varying silyl groups (e.g., TIPS, TBDPS) and test MIC against Gram-negative/-positive strains .
Q. How can contradictory data on the hydrolysis rates of TBDMS ethers in different solvent systems be resolved?
- Methodological Answer :
- Controlled Kinetic Studies : Conduct parallel experiments in solvents (e.g., THF, MeOH, DMF) with standardized conditions (25°C, 0.1 M TBAF). Use to track fluoride-mediated cleavage.
- Statistical Modeling : Apply multivariate analysis (ANOVA) to identify solvent polarity, water content, and ionic strength as key variables. Validate with Arrhenius plots for activation energy differences .
Q. What experimental designs elucidate the impact of the TBDMS group on chloramphenicol’s volume and acoustic properties in aqueous solutions?
- Methodological Answer :
- Density and Ultrasonic Velocity Measurements : Use Anton Paar densitometers and pulse-echo techniques to determine apparent molar volumes and compressibility in water/ethanol mixtures (288–318 K).
- Thermodynamic Modeling : Calculate partial molar volumes () and interaction coefficients () via Redlich-Mayer equations. Correlate with temperature-dependent solubility data from NIST Webbook .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
